molecular formula C17H13BrN2O3 B10904418 N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide

N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-1-benzofuran-2-carbohydrazide

Cat. No.: B10904418
M. Wt: 373.2 g/mol
InChI Key: AAPQZRJQPGDJEV-VXLYETTFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves the reaction of 2-bromo-5-methoxybenzaldehyde with 1-benzofuran-2-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield azides or thiols.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(2-BROMO-5-METHOXYPHENYL)METHYLIDENE]-1-BENZOFURAN-2-CARBOHYDRAZIDE involves its ability to form stable complexes with transition metals. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes . The specific molecular targets and pathways involved depend on the nature of the metal complex and the biological system being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H13BrN2O3/c1-22-13-6-7-14(18)12(8-13)10-19-20-17(21)16-9-11-4-2-3-5-15(11)23-16/h2-10H,1H3,(H,20,21)/b19-10+

InChI Key

AAPQZRJQPGDJEV-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)C2=CC3=CC=CC=C3O2

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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